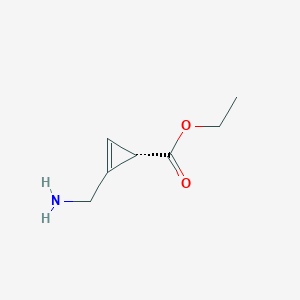
2-Cyclopropene-1-carboxylicacid,2-(aminomethyl)-,ethylester,(1S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropene-1-carboxylic acid, 2-(aminomethyl)-, ethyl ester, (1S)-(9CI) is a chemical compound with a unique structure featuring a cyclopropene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropene-1-carboxylic acid, 2-(aminomethyl)-, ethyl ester typically involves the reaction of cyclopropene derivatives with aminomethyl groups under specific conditions. The process may include steps such as esterification and amination, often requiring catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropene-1-carboxylic acid, 2-(aminomethyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Cyclopropene-1-carboxylic acid, 2-(aminomethyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Cyclopropene-1-carboxylic acid, 2-(aminomethyl)-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropene ring and aminomethyl group play crucial roles in its reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-, methyl ester
- 2-Cyclopropene-1-carboxylic acid, 2-(diethoxymethyl)-, methyl ester
- 2,3-Diphenyl-2-cyclopropene-1-carboxylic acid
Uniqueness
2-Cyclopropene-1-carboxylic acid, 2-(aminomethyl)-, ethyl ester is unique due to its specific aminomethyl group, which imparts distinct chemical properties and reactivity compared to other cyclopropene derivatives. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
ethyl (1S)-2-(aminomethyl)cycloprop-2-ene-1-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)6-3-5(6)4-8/h3,6H,2,4,8H2,1H3/t6-/m0/s1 |
Clave InChI |
BAOPIRQCKHJMIH-LURJTMIESA-N |
SMILES isomérico |
CCOC(=O)[C@H]1C=C1CN |
SMILES canónico |
CCOC(=O)C1C=C1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















